molecular formula C9H14N2O2S B3012210 tert-Butyl (2-methylthiazol-5-yl)carbamate CAS No. 936361-25-0

tert-Butyl (2-methylthiazol-5-yl)carbamate

Cat. No. B3012210
CAS RN: 936361-25-0
M. Wt: 214.28
InChI Key: LTEBHMFRYPZULH-UHFFFAOYSA-N
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Description

Tert-Butyl (2-methylthiazol-5-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a thiazole ring with a methyl substituent. This structure is a common feature in the synthesis of compounds with potential pharmacological activities, including antagonists, anticancer agents, and imaging agents for MRI .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions that may include iodolactamization, enamide cyclization, Mannich reactions, and other transformations. For instance, the enantioselective synthesis of related compounds has been achieved using iodolactamization as a key step, which is a testament to the complexity and precision required in these synthetic routes . Another example is the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, which involves a Pd-catalyzed amide coupling followed by bromination and cyclization . These methods highlight the importance of protecting groups and the careful orchestration of reaction conditions to achieve the desired stereochemistry and functional group protection .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule . Crystallographic analysis can also be employed to determine the precise three-dimensional arrangement of atoms, as seen in the study of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which revealed the presence of intermolecular hydrogen bonds and \u2160\u00b7\u00b7\u00b7\u2160 contacts that stabilize the crystal structure .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including de-tert-butylation, cycloadditions, and asymmetric synthesis. For example, 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were successfully de-tertbutylated to yield 5-aryl derivatives . Additionally, Cu(I)-catalyzed [3+2] cycloadditions have been used to create complex structures with tert-butyl carbamate derivatives, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of the tert-butyl group and the specific substituents on the thiazole ring. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in drug development. The tert-butyl group is known for its steric bulk, which can protect neighboring functional groups during reactions and influence the overall reactivity of the molecule .

Scientific Research Applications

Crystal Structure Analysis

  • Isomorphous Crystal Structures: Tert-butyl carbamate derivatives are utilized in the analysis of isomorphous crystal structures, such as chlorodiacetylene and iododiacetylene derivatives. These compounds demonstrate significant interactions involving hydrogen and halogen bonds, particularly in the crystals of diacetylenes, where molecules are linked via bifurcated hydrogen bonds and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

  • Intermediate in Synthesis of Omisertinib: Tert-butyl carbamate derivatives, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, serve as important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound has been established, indicating its significance in pharmaceutical research (Zhao et al., 2017).

Chemical Synthesis and Modification

  • Synthesis of Antimicrobial Compounds: Tert-butyl carbazate, a related derivative, has been used in the synthesis of oxadiazoles and triazoles derivatives, demonstrating antimicrobial activity. This showcases its role in developing new chemical entities with potential biological activities (Ghoneim & Mohamed, 2013).
  • Development of Protease Inhibitors: Enantioselective syntheses of certain tert-butyl carbamate derivatives have been utilized for developing novel protease inhibitors, indicating their application in therapeutic drug development (Ghosh et al., 2017).

properties

IUPAC Name

tert-butyl N-(2-methyl-1,3-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6-10-5-7(14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEBHMFRYPZULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936361-25-0
Record name tert-butyl N-(2-methyl-1,3-thiazol-5-yl)carbamate
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